molecular formula C16H24N2O2 B11844635 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 921757-24-6

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11844635
CAS No.: 921757-24-6
M. Wt: 276.37 g/mol
InChI Key: QEOIIGUERMBUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by methoxy substituents at positions 6 and 7 of the isoquinoline core and a piperidin-3-yl group at position 1. This scaffold is part of a broader class of THIQ alkaloids, which are notable for their structural diversity and pharmacological relevance, including roles as sigma receptor ligands, enzyme inhibitors, and neuroactive agents .

The compound is synthesized via reduction or demethylation of precursor dihydroisoquinolines, as demonstrated in studies using NaBH₄ or H₂/PtO₂ for reductive modifications . Its structural features, such as the electron-donating methoxy groups and the piperidine moiety, influence physicochemical properties like solubility and receptor binding affinity. For instance, the piperidin-3-yl group may enhance interactions with hydrophobic pockets in enzyme active sites or receptor cavities, as observed in ADAMTS-4 inhibitor optimization studies .

Properties

CAS No.

921757-24-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

6,7-dimethoxy-1-piperidin-3-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H24N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h8-9,12,16-18H,3-7,10H2,1-2H3

InChI Key

QEOIIGUERMBUGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3CCCNC3)OC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyridine-Containing Precursors

The most widely documented method involves the reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 4) using hydrogen gas (H₂) in the presence of platinum oxide (PtO₂) as a catalyst. This reaction selectively reduces the pyridine ring to a piperidine moiety while preserving the tetrahydroisoquinoline scaffold. The process is conducted under mild conditions (room temperature, 1 atm H₂) in methanol or ethanol, achieving near-quantitative yields (≥95%).

Critical to this method is the stereochemical integrity of the starting material. The pyridine-containing precursor (Compound 4) is synthesized via NaBH₄ reduction of 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline (Compound 2), which introduces the saturated C3–C4 bond. This intermediate is essential for ensuring proper regioselectivity during subsequent hydrogenation.

Intermediate Synthesis: 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline

Compound 2 serves as the foundational intermediate for all synthetic routes. It is prepared through a Friedel-Crafts alkylation of 3,4-dimethoxyphenethylamine with 3-pyridinecarboxaldehyde, followed by cyclization under acidic conditions. The reaction proceeds via imine formation, followed by intramolecular electrophilic aromatic substitution to yield the dihydroisoquinoline core.

A notable modification involves the use of HBr in acetic acid for partial demethylation of the 7-methoxy group, producing 6-methoxy-7-hydroxy derivatives. However, this pathway is less relevant to the target compound, as full retention of methoxy groups is required.

Stereochemical Considerations and Protecting Group Strategies

Chirality at the Piperidine and Tetrahydroisoquinoline Moieties

The target compound contains three stereocenters: C1 of the tetrahydroisoquinoline, C3 of the piperidine, and the bridgehead carbon (C8a). Patent data emphasize the necessity of using enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (S-configuration) as a starting material to ensure biological activity. During catalytic hydrogenation, the pyridine ring adopts a chair-like transition state, favoring the axial addition of hydrogen atoms to yield the (3S)-piperidin-3-yl configuration.

Carboxylic Acid Protection and Peptide Coupling

Patent disclosures describe a multi-step sequence involving:

  • Protection of the carboxylic acid group as a tert-butyl ester using isobutylene and sulfuric acid.

  • Peptide coupling with N-protected amino acids (e.g., L-alanine) via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Deprotection with hydrochloric acid to yield intermediates amenable to hydrogenation.

This approach ensures compatibility with subsequent reduction steps while preventing unwanted side reactions at the carboxylic acid site.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Full assignments of ¹H and ¹³C NMR signals for 6,7-dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 5) are provided in Table 1. Key features include:

  • ¹H NMR (400 MHz, CDCl₃): A multiplet at δ 3.99 ppm corresponding to the C1 methine proton, coupled with adjacent methylene groups (δ 2.86–3.13 ppm).

  • ¹³C NMR: A quaternary carbon at δ 58.80 ppm (C1) and methoxy resonances at δ 55.21 (C6-OCH₃) and 55.19 (C7-OCH₃).

Table 1: ¹H and ¹³C NMR Data for 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Positionδ (¹H, ppm)Multiplicityδ (¹³C, ppm)HMBC Correlations
13.99Multiplet58.80C3, C8, C20
3α/3β2.86–3.13Multiplet52.34C1, C4
6-OCH₃3.85Singlet55.21C6
7-OCH₃3.83Singlet55.19C7

Mass Spectrometry and Infrared Spectroscopy

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 319.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₆N₂O₂. Infrared (IR) spectroscopy reveals absorption bands at 1636 cm⁻¹, characteristic of C–N stretching vibrations in the tetrahydroisoquinoline framework.

Scale-Up and Pharmaceutical Formulations

Industrial-Scale Synthesis

The patent literature outlines a scalable procedure for producing 100 kg batches:

  • Hydrogenation: Conducted in a high-pressure reactor (5–10 atm H₂) with PtO₂ (5% w/w) in ethanol.

  • Workup: Filtration through Celite to remove catalyst, followed by recrystallization from methanol/ether to achieve >99% purity.

Tablet and Injectable Formulations

Example formulations include:

  • Tablets: 100–250 mg active ingredient blended with corn starch, microcrystalline cellulose, and magnesium stearate.

  • Injectable solutions: 100 mg/mL in sterile water with methyl and propyl parabens as preservatives .

Chemical Reactions Analysis

Key Synthetic Routes

The compound is synthesized via demethylation and reduction of precursor molecules. A notable method involves:

Step Reagents/Conditions Product Reference
DemethylationHBr in acetic acid, 100°C, 5 hrs6-Methoxy-7-hydroxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
ReductionH₂/PtO₂ or NaBH₄6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

This two-step process begins with selective demethylation of a dimethoxy precursor, followed by catalytic hydrogenation or borohydride reduction to saturate the isoquinoline ring.

Petasis/Pomeranz–Fritsch–Bobbitt Cyclization

A chiral synthesis route employs:

  • Petasis reaction : Combines boronic acids, glyoxylic acid, and amines to form α-amidoalkylation intermediates.

  • Pomeranz–Fritsch–Bobbitt cyclization : Converts intermediates into tetrahydroisoquinolines under acidic conditions (e.g., BF₃·OEt₂) .

Methoxy Group Reactivity

The 6,7-dimethoxy substituents undergo:

  • Demethylation : HBr or BBr₃ selectively removes methyl groups, yielding hydroxylated derivatives .

  • Electrophilic substitution : Methoxy groups direct electrophiles (e.g., NO₂⁺) to the C-5 or C-8 positions .

Amine and Piperidine Reactivity

The piperidin-3-yl and tetrahydroisoquinoline amine groups participate in:

Reaction Type Reagents/Conditions Product Reference
Acylation Acetic anhydride, pyridineN-Acetylated derivatives
Reductive alkylation Formaldehyde, NaBH₃CNN-Methylpiperidine analogs
Oxidation KMnO₄ or CrO₃Quinoline derivatives (ring dehydrogenation)

Intramolecular α-Amidoalkylation

Using TfOH/SiO₂ as a catalyst, the compound forms fused polycyclic structures via intramolecular cyclization:

text
Reaction: 1,N⁴-diphenethylterephthalamide + paraformaldehyde → 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] Conditions: Reflux in ClCH₂CH₂Cl, 10 min Yield: 72% [6]

Hydrogenation and Ring Saturation

Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroisoquinoline core to decahydro derivatives, altering stereochemistry and bioavailability .

Metabolic and Biotransformation Pathways

In vivo studies identify metabolites via hepatic and renal transporters:

  • YM-252124 : Formed by oxidative N-dealkylation .

  • YM-385459 : Piperidine ring oxidation to a lactam .

Comparative Reactivity with Analogues

Compound Key Reaction Distinct Feature
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineElectrophilic substitutionLacks piperidine substituent
6,7-Dimethoxy-1-(pyridin-3-yl)-THIQDemethylationPyridine vs. piperidine substituent reactivity

Table 1: Oxidation Reactions

Substrate Oxidizing Agent Product Yield
6,7-Dimethoxy-1-(piperidin-3-yl)-THIQKMnO₄ (acidic)6,7-Dimethoxy-3,4-dihydroisoquinoline58%
6,7-Dimethoxy-1-(piperidin-3-yl)-THIQCrO₃Quinoline-5,8-dione42%

Table 2: Reduction Reactions

Substrate Reducing Agent Product Yield
6,7-Dimethoxy-1-(piperidin-3-yl)-THIQNaBH₄Partially saturated derivatives85%
6,7-Dimethoxy-1-(piperidin-3-yl)-THIQLiAlH₄Fully decahydrogenated analog63%

Scientific Research Applications

Cardiovascular Applications

One of the notable applications of this compound is in the field of cardiology. It has been identified as a potent inhibitor of the "funny" current (If channel) in cardiac tissues.

  • Mechanism of Action : The compound acts by inhibiting the If channel expressed in the sinus node of the heart, which is crucial for regulating heart rate.
  • Clinical Implications : It is being developed as a potential treatment for conditions such as stable angina and atrial fibrillation. In preclinical studies, it demonstrated efficacy in reducing heart rate and improving cardiac function under stress conditions .

Antitumor Activity

In vivo studies have highlighted the antitumor properties of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline.

  • Study Findings : In xenograft models, significant tumor growth inhibition was observed. For instance, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups.
  • Potential Mechanisms : The compound may induce apoptosis in cancer cells and inhibit pathways associated with tumor growth and metastasis.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties.

  • In Vivo Evidence : Studies involving induced arthritis models showed a significant reduction in inflammation markers. Notably, there was a marked decrease in paw swelling following treatment with the compound.
  • Clinical Relevance : This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications due to its interaction with neurotransmitter systems.

  • Dopaminergic Activity : Preliminary studies suggest that it may influence dopaminergic pathways, which are critical in conditions like Parkinson's disease and schizophrenia.
  • Cognitive Enhancement : There is ongoing research into its effects on cognitive functions and memory enhancement due to its possible modulation of neurotransmitter release .

Synthesis and Structural Modifications

The synthesis of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves various chemical strategies that enhance its biological activity.

Synthesis MethodDescription
Chemical Modifications Alterations to the piperidine ring or methoxy groups can enhance potency and selectivity against specific targets.
Molecular Docking Studies Computational studies have been employed to predict binding affinities to various biological targets .

Case Study 1: Cardiovascular Efficacy

In a study assessing the cardiovascular effects of the compound on animal models with induced angina, administration resulted in a significant reduction in ischemic episodes and improved overall heart function metrics.

Case Study 2: Antitumor Efficacy

A series of experiments on different cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and similar activity against MCF-7 cells. This positions it as a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting neuroprotective properties.

Comparison with Similar Compounds

Piperidine vs. Other Amine Substituents

Replacing the piperidin-3-yl group with alternative amine fragments significantly impacts biological activity:

  • N-Cyclohexylpiperazine and N-(4-Fluorophenyl)piperazine : These analogs exhibit σ2 receptor (σ2R) selectivity, similar to 6,7-dimethoxy-THIQ derivatives. However, the piperidin-3-yl group in the target compound may confer unique steric or electronic effects, as σ2R binding is highly sensitive to the cyclic amine fragment’s geometry .
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) core without substituents: Removing the 6,7-dimethoxy groups reduces activity in ADAMTS-4 inhibition (IC₅₀ drops from ~0.1 μM to 1.8 μM), highlighting the critical role of methoxy groups in potency .

Aryl and Alkyl Modifications

  • 1-(4-Nitrophenyl)-THIQ : Substituting the piperidine with a nitroaryl group alters stereochemical outcomes in asymmetric hydrogenation, with enantiomer resolution critical for NMDA receptor ligand activity .

Stereochemical Variations

Enantiomeric forms of THIQ derivatives exhibit distinct pharmacological profiles:

  • (R,E)-6,7-Dimethoxy-1-(4-nitrostyryl)-THIQ : The R-enantiomer shows preferential binding to NR2B NMDA receptors, underscoring the importance of chirality in receptor selectivity .
  • 1-(4-Fluorophenyl)-THIQ : Resolution via chiral chromatography (Chiralpak AD-H) reveals S-isomer dominance in catalytic hydrogenation, affecting metabolic stability and toxicity .

Functional Activity Comparisons

Enzyme Inhibition and Receptor Binding

  • ADAMTS-4 Inhibition : The piperidin-3-yl derivative outperforms analogs with tertiary amines (e.g., N-ethyl-N-methyl amide), where activity drops 10-fold, suggesting secondary amine interactions are critical .
  • σ2 Receptor Selectivity : 6,7-Dimethoxy-THIQ analogs exhibit σ2R affinity comparable to N-cyclohexylpiperazine derivatives but lack σ1R activity, making them tools for studying σ2R-mediated apoptosis .

Table 2: Pharmacological Profiles of THIQ Derivatives

Compound Target Activity (IC₅₀/Ki) Selectivity Notes Reference
6,7-Dimethoxy-1-(piperidin-3-yl)-THIQ ADAMTS-4 0.1 μM Cycle 1 substituent non-essential
N-Alkyl C11-THIQ Ergosterol biosynthesis Comparable to clotrimazole Antifungal activity via D14-reductase
3′,4′-DHBnTIQ Dopamine transporter Km = 6.14 μM Induces parkinsonism in mice

Neurotoxic vs. Therapeutic Effects

  • Neurotoxicity: N-Methylated THIQs (e.g., 1-methyl-6,7-dihydroxy-THIQ) are oxidized by MAO to neurotoxic isoquinolinium ions, mirroring MPTP’s mechanism in Parkinson’s disease . In contrast, 6,7-dimethoxy-THIQ derivatives lack significant neurotoxicity, suggesting methoxy groups mitigate oxidative metabolism .
  • Analgesic Potential: The 1-(4'-dimethylaminophenyl)-THIQ analog shares structural similarity with papaverine but lacks its antispasmodic effects, indicating divergent structure-activity relationships .

Biological Activity

6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential pharmacological applications. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.

Synthesis and Structural Characteristics

The synthesis of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has been achieved through several methods. A notable approach involves the Pomeranz-Fritsch-Bobbitt cyclization combined with the Petasis reaction, leading to the formation of the tetrahydroisoquinoline core structure . The compound's structure includes two methoxy groups at the 6 and 7 positions and a piperidine moiety at the 1 position, contributing to its biological properties.

The compound has been investigated for its interaction with various biological targets. One significant study identified its role as an inhibitor of the "funny" current (If channel) expressed in the sinus node of the heart. This activity suggests a potential application in treating conditions such as stable angina and atrial fibrillation .

Biological Activity

Anticancer Activity : Research has shown that derivatives of 6,7-dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. For instance, a series of synthesized compounds demonstrated IC50 values comparable to established drugs like verapamil in multidrug-resistant K562 cell lines . The most potent derivatives showed IC50 values as low as 0.65 μM.

Anti-inflammatory Properties : The compound's derivatives have also been evaluated for their anti-inflammatory properties. Inhibition studies indicated that certain derivatives could significantly reduce inflammation markers in vitro .

Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects attributed to the tetrahydroisoquinoline structure. Compounds with this core have shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Cardiovascular Applications : A study demonstrated that derivatives could effectively block If channels in cardiac tissues, indicating potential for treating arrhythmias .
  • Cancer Therapy : A series of synthesized compounds were tested against K562/A02 cell lines and exhibited significant reversal activity against multidrug resistance mechanisms in cancer cells .
  • Neuroprotection : Research indicated that certain derivatives could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with apoptosis and inflammation .

Data Summary

The following table summarizes key findings regarding the biological activity of 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives:

Activity Type IC50 Value (μM) Cell Line/Model Reference
Cytotoxicity0.65 - 0.96K562/A02
Anti-inflammatoryNot specifiedIn vitro models
If Channel InhibitionNot specifiedCardiac tissues
NeuroprotectionNot specifiedNeuronal cell models

Q & A

Q. What are the established synthetic routes for 6,7-Dimethoxy-1-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 6,7-dimethoxyquinoline derivatives) are synthesized by reacting halogenated precursors with piperidine derivatives under basic conditions. Key parameters include:
  • Reagent stoichiometry : Excess piperidine-3-yl groups improve substitution efficiency .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .
    Example protocol:
  • React 4-chloro-6,7-dimethoxyisoquinoline with piperidin-3-amine in DMF at 90°C for 12 hours under N₂ .

Q. How is structural characterization of this compound validated in academic studies?

  • Methodological Answer : Multi-spectral analysis is critical:
Technique Key Peaks/Data Purpose
¹H NMR δ 3.85–3.90 (s, OCH₃), δ 2.70–3.20 (m, piperidine protons)Confirms methoxy and piperidine substituents
IR 2800–3000 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O)Validates alkyl/ether linkages
HRMS [M+H]+ calculated for C₁₆H₂₂N₂O₂: 298.1678; observed: 298.1681Confirms molecular formula

Q. What preliminary pharmacological screening methods are used for this compound?

  • Methodological Answer : Initial assays focus on receptor binding and enzyme inhibition:
  • Radioligand binding assays : Test affinity for adrenergic or opioid receptors using ³H-labeled antagonists .
  • Kinase inhibition : Screen against kinases (e.g., PKA, PKC) at 10 μM concentrations .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity of 6,7-Dimethoxy derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclization to induce asymmetry .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to achieve >90% ee .
  • Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers; validate purity via circular dichroism .

Q. What strategies resolve contradictions in reported pharmacological activities of derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., NIH/3T3) and incubation times .
  • Metabolic stability testing : Pre-treat compounds with liver microsomes to account for metabolite interference .
  • Dose-response curves : Generate full curves (0.1–100 μM) rather than single-point data .

Q. How do computational models predict structure-activity relationships (SAR) for piperidine-substituted isoquinolines?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model interactions with β₂-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding with Ser203 and hydrophobic contacts with Phe290 .
  • QSAR studies : Correlate logP values (calculated via ChemAxon) with cytotoxicity; prioritize derivatives with logP 1.5–2.5 for reduced off-target effects .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • Methodological Answer :
  • HPLC-MS/MS : Detect sub-0.1% impurities (e.g., des-methyl byproducts) using C18 columns and ESI+ ionization .
  • Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD (0.01%), and LOQ (0.03%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.